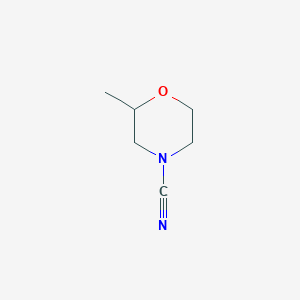
1-(2-Methyl-4-nitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-4-nitrophenyl)-1H-imidazole, also known as MNIP, is a chemical compound that belongs to the imidazole family. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-4-nitrophenyl)-1H-imidazole is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound has a protective effect against neuronal damage caused by oxidative stress. This compound has also been shown to have insecticidal and fungicidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methyl-4-nitrophenyl)-1H-imidazole has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. This compound can also be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 1-(2-Methyl-4-nitrophenyl)-1H-imidazole. In medicine, this compound could be further studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound could be further studied for its potential use as a natural pesticide. In material science, this compound could be further studied for its potential use in the development of OLEDs. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound can be synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. This compound exerts its effects by inhibiting various enzymes and signaling pathways and has several advantages and limitations for lab experiments. There are several future directions for the study of this compound, including its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as a natural pesticide, and in the development of OLEDs.
Méthodes De Synthèse
1-(2-Methyl-4-nitrophenyl)-1H-imidazole can be synthesized using various methods, including the reaction of 2-methyl-4-nitrophenylhydrazine with glyoxal in the presence of ammonium acetate. Another method involves the reaction of 2-methyl-4-nitrophenylhydrazine with glyoxylic acid in the presence of sodium acetate. Both methods yield this compound with high purity and yield.
Applications De Recherche Scientifique
1-(2-Methyl-4-nitrophenyl)-1H-imidazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to have insecticidal and fungicidal properties. In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
1-(2-methyl-4-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-9(13(14)15)2-3-10(8)12-5-4-11-7-12/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNFMVZNYHOHIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435296 |
Source


|
| Record name | 1-(2-Methyl-4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154164-39-3 |
Source


|
| Record name | 1-(2-Methyl-4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)

![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)


![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)



![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)


